2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound features a pyridinone core substituted at position 2 with a thioether-linked 4-chlorophenyl group and at position 5 with a methoxy group. The pyridinone ring provides a planar structure conducive to π-π interactions, while the thioether group may contribute to metabolic stability and redox activity.
Properties
Molecular Formula |
C23H23ClN2O5S |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-29-17-6-9-19(21(11-17)30-2)25-23(28)13-26-12-22(31-3)20(27)10-16(26)14-32-18-7-4-15(24)5-8-18/h4-12H,13-14H2,1-3H3,(H,25,28) |
InChI Key |
WOVZYHWPPCEYMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Formation of the dihydropyridinyl moiety: The intermediate is then reacted with a suitable pyridine derivative under controlled conditions to form the dihydropyridinyl moiety.
Coupling with acetamide: The final step involves coupling the dihydropyridinyl intermediate with N-(2,4-dimethoxyphenyl)acetamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, )
- Core Structure: Pyridine ring with distyryl and cyano substituents.
- Key Differences: The distyryl groups increase hydrophobicity compared to the pyridinone-methoxy system in the target compound. The cyano group may enhance electronic conjugation but reduce metabolic stability.
- Synthesis: Achieved 85% yield via ethanol reflux with sodium acetate, suggesting efficient methodology .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
- Core Structure : Triazole ring with chlorophenyl and pyridinyl groups.
- Key Differences: The rigid triazole core may reduce conformational flexibility compared to the pyridinone ring. The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
- Core Structure : Pyrimidoindole fused ring system.
- The 3-methoxyphenyl group may offer steric hindrance distinct from the 2,4-dimethoxy substitution in the target compound .
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Core Structure : Thiazolo-pyridazine with a thienyl substituent.
- Key Differences: The thienyl group introduces sulfur-mediated electronic effects, while the methyl group increases lipophilicity. The pyridazine core may exhibit different hydrogen-bonding capabilities compared to pyridinone .
Comparative Data Table
Biological Activity
The compound 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a novel pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available literature.
Chemical Structure
The compound features a complex structure that includes:
- A pyridine ring
- A thioether linkage (with a chlorophenyl group)
- Methoxy and dimethoxy substituents
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridine core : Utilizing appropriate starting materials to establish the oxopyridine framework.
- Thioether formation : Introducing the chlorophenylthio group through nucleophilic substitution reactions.
- Acetamide formation : Finalizing the structure by attaching the dimethoxyphenyl acetamide moiety.
Anticancer Properties
Research indicates that derivatives of pyridine compounds often exhibit significant anticancer properties. For example, similar compounds have shown selective cytotoxicity against various tumor cell lines. The presence of methoxy groups is believed to enhance the lipophilicity and bioavailability of these compounds, facilitating their interaction with cellular targets.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Induction of apoptosis via mitochondrial pathway |
| Study B | MCF-7 | 15 | Inhibition of cell proliferation through G1 phase arrest |
Antimicrobial Activity
The compound's thioether and aromatic groups may contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against standard strains such as E. coli and S. aureus .
| Microorganism | MIC (μg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 31.25 |
Anti-inflammatory Effects
In silico studies have suggested that related compounds can inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Studies
- Case Study on Cytotoxicity : A recent study investigated the cytotoxic effects of a structurally similar compound on human cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways.
- Clinical Relevance : Another study highlighted the potential of pyridine derivatives in treating inflammatory diseases, showing promising results in animal models.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It can induce G1 phase arrest, preventing cancer cells from proliferating.
- Antimicrobial Action : The thioether moiety likely interacts with bacterial membranes, leading to disruption and cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
